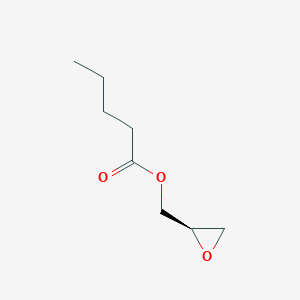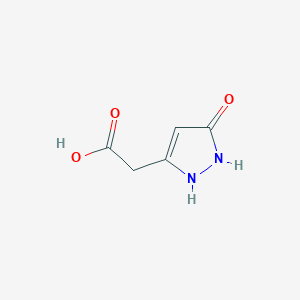![molecular formula C13H9FN4O B3167761 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole CAS No. 924823-23-4](/img/structure/B3167761.png)
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole
Übersicht
Beschreibung
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is a biochemical compound with the molecular formula C13H9FN4O and a molecular weight of 256.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring attached to a phenyl group, which is further connected to a fluorophenoxy group . The exact structure can be represented as C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.24 and a molecular formula of C13H9FN4O . Additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Proton Acceptance
Research on hydrogen bonding of tetrazole derivatives, including 1- and 2-substituted tetrazoles, has demonstrated the significance of the position of the N-substituent on their ability to act as proton acceptors. Studies reveal that the nature of substituents on the tetrazole ring weakly affects its proton affinity, which is more significantly influenced by the substituent's position. This knowledge is pivotal for understanding the interaction of such compounds with biological molecules and their potential applications in drug design (Oparina & Trifonov, 2013).
Structural and Bioassay Studies
The synthesis and structural elucidation of tetrazole derivatives have been extensively studied. For instance, compounds like "1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole" have been synthesized and their molecular structures determined using X-ray crystallography. Such studies provide a foundation for understanding the physical and chemical properties of tetrazole derivatives, contributing to their potential application in medicinal chemistry and materials science (Al-Hourani et al., 2020).
Non-covalent Protein Labeling
Tetrazole derivatives have been explored for non-covalent protein labeling, taking advantage of the fluorescent properties induced upon complexation with boronic acids. This application is significant in bioconjugation and the development of fluorescent probes for biological research (Martínez-Aguirre et al., 2021).
Thermal Decomposition and Material Applications
The thermal decomposition of phenyl tetrazoles has been investigated, providing insights into their stability and potential applications in materials science. Such studies are essential for the development of new materials with specific thermal properties (Yılmaz et al., 2015).
Molecular Docking and Enzyme Interaction Studies
Tetrazole derivatives have been studied for their interaction with enzymes, such as cyclooxygenase-2, through molecular docking studies. These findings are crucial for drug design, providing a pathway to the development of novel therapeutics with specific enzyme inhibitory activities (Al-Hourani et al., 2015).
Catalytic Applications
Some tetrazole derivatives have been utilized as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction, demonstrating the versatility of tetrazole compounds in synthetic organic chemistry (Gupta et al., 2004).
Wirkmechanismus
Safety and Hazards
The specific safety and hazard information for 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is not available in the sources I found. It’s important to handle all chemicals with appropriate safety measures. As this compound is intended for research use only , it should be handled by trained individuals following the safety guidelines of their institution and the material safety data sheet (MSDS) for this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVYQIHELGSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)



![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3167720.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)




